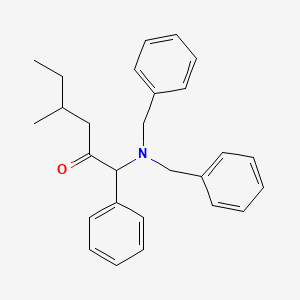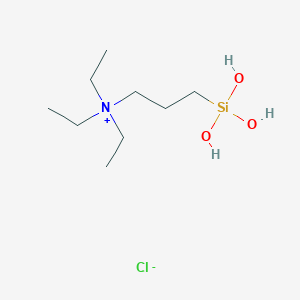![molecular formula C19H13NO3 B12592414 Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- CAS No. 650636-41-2](/img/structure/B12592414.png)
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The unique structure of this compound, which includes a furan ring fused with a naphthalene moiety and a hydroxyphenyl group, makes it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-naphthol with potassium carbonate to form a fine powder, followed by the addition of diethyl sulfate under stirring conditions . The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are used as starting materials.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant color.
作用機序
The mechanism of action of Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- involves its interaction with specific molecular targets. For instance, its protein tyrosine kinase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, thereby blocking its function . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- (4-ethoxynaphthalen-1-yl)(furan-2-yl)methanone
- (4-methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone
Uniqueness
Methanone, (1-aminonaphtho[2,1-b]furan-2-yl)(4-hydroxyphenyl)- stands out due to its unique combination of a furan ring, naphthalene moiety, and hydroxyphenyl group. This structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
650636-41-2 |
|---|---|
分子式 |
C19H13NO3 |
分子量 |
303.3 g/mol |
IUPAC名 |
(1-aminobenzo[e][1]benzofuran-2-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C19H13NO3/c20-17-16-14-4-2-1-3-11(14)7-10-15(16)23-19(17)18(22)12-5-8-13(21)9-6-12/h1-10,21H,20H2 |
InChIキー |
DKGUSLUFKUFPTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C(O3)C(=O)C4=CC=C(C=C4)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,3-Bis(4-methylphenyl)naphtho[2,3-C]thiophene](/img/structure/B12592351.png)
![N'-[(3,4-dimethoxyphenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12592354.png)
![4-(Propan-2-yl)-2-{2-[(4S)-4-(propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]pentan-2-yl}-4,5-dihydro-1,3-oxazole](/img/structure/B12592362.png)
![2-{Difluoro[(pentadecafluoroheptyl)oxy]methyl}-2,3,3-trifluorooxirane](/img/structure/B12592369.png)
![N-[4-(1,3-Dioxolan-2-yl)phenyl]-N~3~,N~3~-dimethyl-beta-alaninamide](/img/structure/B12592372.png)


![1H-Indazole-3-carboxamide, 1-[(2,4-dichlorophenyl)methyl]-N-hydroxy-](/img/structure/B12592389.png)
![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(4-methoxyoxan-4-yl)oxyoxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B12592397.png)

![({4-[4-(Phenylsulfanyl)benzoyl]phenyl}sulfanyl)acetic acid](/img/structure/B12592421.png)
